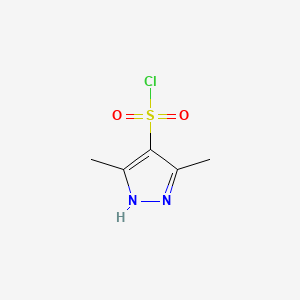

3,5-Dimethyl-1H-pyrazole-4-sulfonyl chloride

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

3,5-dimethyl-1H-pyrazole-4-sulfonyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H7ClN2O2S/c1-3-5(11(6,9)10)4(2)8-7-3/h1-2H3,(H,7,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NBGSZCQLPLYKJH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=NN1)C)S(=O)(=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H7ClN2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10344129 | |

| Record name | 3,5-Dimethyl-1H-pyrazole-4-sulfonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10344129 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

194.64 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

80466-78-0 | |

| Record name | 3,5-Dimethyl-1H-pyrazole-4-sulfonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10344129 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3,5-dimethyl-1H-pyrazole-4-sulfonyl chloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 3,5-Dimethyl-1H-pyrazole-4-sulfonyl chloride

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the synthesis of 3,5-Dimethyl-1H-pyrazole-4-sulfonyl chloride, a key intermediate in the development of various pharmaceutical compounds. The document outlines the primary synthesis mechanism, detailed experimental protocols, and relevant quantitative data.

Core Synthesis Pathway

The principal and most direct method for the synthesis of this compound involves a two-step process. The first step is the synthesis of the precursor, 3,5-Dimethyl-1H-pyrazole, followed by its chlorosulfonation.

Step 1: Synthesis of 3,5-Dimethyl-1H-pyrazole

The initial step involves the condensation reaction of pentane-2,4-dione (also known as acetylacetone) with hydrazine hydrate.[1][2] This reaction is typically carried out in a suitable solvent like methanol and is known to be an exothermic process that yields 3,5-Dimethyl-1H-pyrazole in quantitative amounts.[1]

Step 2: Chlorosulfonation of 3,5-Dimethyl-1H-pyrazole

The second and final step is the sulfonylation of the synthesized 3,5-Dimethyl-1H-pyrazole. This is achieved by reacting it with chlorosulfonic acid in a chlorinated solvent such as chloroform.[1] The reaction is performed under a nitrogen atmosphere and requires careful temperature control. Following the initial reaction, thionyl chloride is added to complete the formation of the sulfonyl chloride.[1] The final product is then isolated and purified.

Reaction Mechanism and Experimental Workflow

The logical flow of the synthesis process is depicted in the following diagram:

Experimental Protocols

The following are detailed experimental methodologies for the key synthesis steps.

Synthesis of 3,5-Dimethyl-1H-pyrazole

-

Reaction Setup : Pentane-2,4-dione is combined with 85% hydrazine hydrate in methanol at a temperature range of 25–35 °C.[1]

-

Reaction Execution : The reaction is exothermic and proceeds to completion, yielding 3,5-dimethyl-1H-pyrazole quantitatively.[1]

Synthesis of this compound

-

Initial Mixture : A solution of 3,5-dimethyl-1H-pyrazole (25 g, 260 mmol) in 75 mL of chloroform is prepared.[1]

-

Addition of Chlorosulfonic Acid : This mixture is slowly added to a stirred solution of chlorosulfonic acid (166.7 g, 1430 mmol) in 175 mL of chloroform under a nitrogen atmosphere at 0 °C.[1]

-

Reaction Heating : The temperature of the reaction mass is then raised to 60 °C and stirring is continued for 10 hours.[1]

-

Addition of Thionyl Chloride : Thionyl chloride (40.8 g, 343.2 mmol) is added to the reaction mass at 60 °C over a period of 20 minutes.[1]

-

Final Stirring : The reaction is stirred for an additional 2 hours at 60 °C.[1]

-

Work-up : After completion, the reaction mass is cooled to 0–10 °C and added to a mixture of dichloromethane and ice-cold water. The lower organic layer is separated, dried over sodium sulfate, and evaporated under vacuum to obtain the final product.[1]

Quantitative Data

The following table summarizes the quantitative data associated with the synthesis of this compound.

| Parameter | Value | Reference |

| Starting Material (Pyrazole) | ||

| 3,5-dimethyl-1H-pyrazole | 25 g | [1] |

| Molar equivalent (pyrazole) | 260 mmol | [1] |

| Reagents | ||

| Chloroform (initial) | 75 mL | [1] |

| Chlorosulfonic acid | 166.7 g | [1] |

| Molar equivalent (chlorosulfonic acid) | 1430 mmol | [1] |

| Chloroform (for chlorosulfonic acid) | 175 mL | [1] |

| Thionyl chloride | 40.8 g | [1] |

| Molar equivalent (thionyl chloride) | 343.2 mmol | [1] |

| Reaction Conditions | ||

| Initial temperature | 0 °C | [1] |

| Reaction temperature | 60 °C | [1] |

| Reaction time (sulfonylation) | 10 hours | [1] |

| Reaction time (after thionyl chloride) | 2 hours | [1] |

| Product | ||

| Product Name | This compound | [1] |

| Appearance | Pale yellow solid | [1] |

| Yield | 25 g (90%) | [1] |

References

Technical Guide: Physicochemical Properties of 3,5-Dimethyl-1H-pyrazole-4-sulfonyl chloride

For Researchers, Scientists, and Drug Development Professionals

Introduction

3,5-Dimethyl-1H-pyrazole-4-sulfonyl chloride is a key intermediate in the synthesis of a variety of pyrazole-based compounds with significant pharmacological potential. Its utility as a precursor for novel sulfonamide derivatives makes a thorough understanding of its physicochemical properties, synthesis, and reactivity essential for researchers in medicinal chemistry and drug development. This document provides a comprehensive overview of this compound, including its core properties, detailed experimental protocols for its synthesis and characterization, and a visualization of its synthetic pathway.

Physicochemical Properties

A summary of the known and predicted physicochemical properties of this compound is presented below. These properties are crucial for its handling, characterization, and application in synthetic chemistry.

| Property | Value | Source |

| Molecular Formula | C₅H₇ClN₂O₂S | [1] |

| Molecular Weight | 194.639 g/mol | [1] |

| Appearance | Pale yellow solid | [2] |

| CAS Number | 80466-78-0 | [1] |

| Density (Predicted) | 1.5±0.1 g/cm³ | [3] |

| Boiling Point (Predicted) | 368.0±42.0°C at 760 mmHg | [3] |

| Flash Point (Predicted) | 176.3±27.9°C | [3] |

Spectral Data

| Type | Data |

| ¹H NMR (500 MHz, CDCl₃) | δ (ppm): 15.16 (s, 1H), 2.41 (s, 3H), 2.4 (s, 3H)[2] |

Experimental Protocols

Synthesis of 3,5-Dimethyl-1H-pyrazole

The precursor, 3,5-dimethyl-1H-pyrazole, is synthesized through the condensation of pentane-2,4-dione with hydrazine hydrate.

Procedure:

-

Pentane-2,4-dione is reacted with 85% hydrazine hydrate in methanol at a temperature of 25–35 °C.[2]

-

The reaction is exothermic and yields 3,5-dimethyl-1H-pyrazole quantitatively.[2]

Synthesis of this compound

Materials:

-

3,5-dimethyl-1H-pyrazole

-

Chloroform

-

Chlorosulfonic acid

-

Thionyl chloride

-

Dichloromethane

-

Ice-cold water

-

Sodium sulfate

Procedure:

-

A mixture of 3,5-dimethyl-1H-pyrazole (25 g, 260 mmol) in 75 mL of chloroform is prepared.[2]

-

This mixture is added slowly to a stirred solution of chlorosulfonic acid (166.7 g, 1430 mmol) in 175 mL of chloroform under a nitrogen atmosphere at 0 °C.[2]

-

The reaction temperature is raised to 60 °C, and stirring is continued for 10 hours.[2]

-

Thionyl chloride (40.8 g, 343.2 mmol) is then added to the reaction mass at 60 °C over a period of 20 minutes.[2]

-

The reaction is stirred for an additional 2 hours at 60 °C, with the progress monitored by Thin Layer Chromatography (TLC).[2]

-

Upon completion, the reaction mixture is cooled to 0–10 °C and added to a mixture of dichloromethane and ice-cold water.[2]

-

The lower organic layer is separated, dried over anhydrous sodium sulfate, and evaporated under vacuum to yield this compound.[2]

Synthetic and Reaction Workflow

The following diagram illustrates the synthesis of this compound and its subsequent use in the preparation of pyrazole-4-sulfonamide derivatives.

Caption: Synthetic pathway of this compound and its derivatives.

Reactivity and Applications

This compound serves as a versatile reagent for the synthesis of various pyrazole-4-sulfonamide derivatives. These derivatives are of significant interest in medicinal chemistry due to their potential antiproliferative activities. The sulfonyl chloride group is reactive towards nucleophiles, such as primary and secondary amines, allowing for the facile construction of a library of sulfonamide compounds. The reaction is typically carried out in the presence of a base, such as diisopropylethylamine (DIPEA), in a solvent like dichloromethane (DCM).[2]

The exploration of different amine derivatives in this reaction allows for the systematic investigation of structure-activity relationships (SAR), which is a critical aspect of drug discovery.[4] For instance, reacting this compound with various 2-phenylethylamine derivatives has been shown to produce compounds with potential biological activity.[2]

Conclusion

This technical guide provides a foundational understanding of the physicochemical properties, synthesis, and reactivity of this compound. The detailed protocols and workflow diagrams serve as a valuable resource for researchers engaged in the synthesis and development of novel pyrazole-based therapeutic agents. The data presented herein facilitates the efficient and safe handling of this compound and provides a basis for the rational design of new derivatives with enhanced pharmacological profiles.

References

- 1. scbt.com [scbt.com]

- 2. Antiproliferative Activity of New Pyrazole-4-sulfonamide Derivatives: Synthesis and Biological Evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 3. CAS # 80466-78-0, this compound: more information. [chemblink.com]

- 4. Discovery and SAR Evolution of Pyrazole Azabicyclo[3.2.1]octane Sulfonamides as a Novel Class of Non-Covalent N-Acylethanolamine-Hydrolyzing Acid Amidase (NAAA) Inhibitors for Oral Administration - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 3,5-Dimethyl-1H-pyrazole-4-sulfonyl chloride (CAS: 80466-78-0)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 3,5-Dimethyl-1H-pyrazole-4-sulfonyl chloride, a key building block in medicinal chemistry. This document outlines its chemical and physical properties, detailed synthesis protocols, and significant applications in the development of novel therapeutic agents, including those with antiproliferative activity and N-acylethanolamine acid amidase (NAAA) inhibitors.

Chemical and Physical Properties

This compound is a reactive compound used as an intermediate in organic synthesis. A summary of its key properties is presented below.

| Property | Value | Source |

| CAS Number | 80466-78-0 | |

| Molecular Formula | C₅H₇ClN₂O₂S | |

| Molecular Weight | 194.64 g/mol | |

| Appearance | Pale yellow solid | [1] |

| Purity | Typically ≥97% | [2] |

Note: Some physical properties like boiling point and density are based on calculated values and should be used as an estimate.

Spectroscopic Data

The structural confirmation of this compound is typically achieved through various spectroscopic techniques.

| Technique | Data |

| ¹H NMR (500 MHz, CDCl₃) | δ (ppm): 15.16 (s, 1H), 2.41 (s, 3H), 2.40 (s, 3H)[1] |

| ¹³C NMR | Data for the precursor, 3,5-Dimethylpyrazole (CDCl₃): δ (ppm): 148.1, 106.4, 12.9, 11.8[3] |

| IR Spectroscopy | Data for the precursor, 3,5-Dimethylpyrazole (KBr disc): Characteristic peaks can be observed. |

| Mass Spectrometry | Predicted [M+H]⁺: 194.99895[4] |

Synthesis and Experimental Protocols

The synthesis of this compound is a two-step process starting from readily available reagents.

Synthesis of 3,5-Dimethyl-1H-pyrazole

Reaction: Acetylacetone reacts with hydrazine hydrate to yield 3,5-Dimethyl-1H-pyrazole.

Experimental Protocol:

-

To a solution of acetylacetone (0.50 mole) in a suitable solvent, hydrazine sulfate (0.50 mole) dissolved in 10% sodium hydroxide is added dropwise with stirring while maintaining the temperature at approximately 15°C.[1][5]

-

The addition is completed over 30 minutes, and the mixture is stirred for an additional hour at 15°C.[1]

-

The reaction mixture is then diluted with water to dissolve any precipitated inorganic salts and extracted with ether.

-

The combined ether extracts are washed with a saturated sodium chloride solution and dried over anhydrous potassium carbonate.

-

The ether is removed by distillation to yield crystalline 3,5-Dimethyl-1H-pyrazole.[1] The product can be further purified by recrystallization from petroleum ether.

Synthesis of this compound

Reaction: 3,5-Dimethyl-1H-pyrazole undergoes chlorosulfonation to yield the title compound.

Experimental Protocol:

-

3,5-Dimethyl-1H-pyrazole (260 mmol) is dissolved in chloroform.[1]

-

This solution is added slowly to a stirred solution of chlorosulfonic acid (1430 mmol) in chloroform at 0°C under a nitrogen atmosphere.[1]

-

The reaction temperature is then raised to 60°C and stirring is continued for 10 hours.[1]

-

Thionyl chloride (343.2 mmol) is added at 60°C over 20 minutes, and the reaction is stirred for an additional 2 hours at the same temperature.[1]

-

After completion, the reaction mixture is cooled to 0-10°C and poured into a mixture of dichloromethane and ice-cold water.[1]

-

The organic layer is separated, dried over sodium sulfate, and the solvent is evaporated under vacuum to obtain this compound.[1]

Applications in Drug Development

This compound is a valuable scaffold for the synthesis of various biologically active molecules.

Antiproliferative Agents

Derivatives of this compound have been synthesized and evaluated for their antiproliferative activity.[1] Specifically, pyrazole-4-sulfonamide derivatives have been tested against various cancer cell lines.[6][7] These studies have shown that modifications to the sulfonamide group can lead to compounds with significant cytotoxic effects against cancer cells.[8]

N-Acylethanolamine Acid Amidase (NAAA) Inhibitors

This compound is a key intermediate in the synthesis of potent and selective inhibitors of N-acylethanolamine acid amidase (NAAA).[9] NAAA is an enzyme responsible for the degradation of the endogenous anti-inflammatory and analgesic lipid, palmitoylethanolamide (PEA).[10] Inhibition of NAAA leads to an increase in the levels of PEA, which in turn activates the peroxisome proliferator-activated receptor-alpha (PPAR-α), a nuclear receptor that regulates genes involved in inflammation and pain pathways.[10][11] This makes NAAA inhibitors a promising therapeutic strategy for inflammatory and pain-related disorders.[12][13]

Safety and Handling

This compound is a corrosive and moisture-sensitive compound that requires careful handling.

| Hazard | Precaution |

| Corrosive | Causes severe skin burns and eye damage.[14] |

| Moisture Sensitive | Reacts with water, potentially releasing toxic gas.[15] |

| Toxicity | Harmful if swallowed.[14] |

| Irritant | May cause respiratory irritation.[14] |

Recommended Handling Procedures:

-

Handle in a well-ventilated area, preferably in a fume hood.

-

Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles with a face shield, and a lab coat.[16]

-

Store in a tightly sealed container in a cool, dry place away from moisture and incompatible materials such as strong bases and oxidizing agents.[16]

-

In case of skin contact, immediately flush with plenty of water.[17] In case of eye contact, rinse cautiously with water for several minutes.[17] Seek immediate medical attention in case of significant exposure.

Conclusion

This compound is a versatile and valuable building block for the synthesis of novel compounds with significant therapeutic potential. Its utility in the development of antiproliferative agents and NAAA inhibitors highlights its importance in modern drug discovery and development. Proper handling and storage are crucial due to its corrosive and reactive nature. This guide provides essential information for researchers and scientists working with this compound, facilitating its safe and effective use in the laboratory.

References

- 1. Antiproliferative Activity of New Pyrazole-4-sulfonamide Derivatives: Synthesis and Biological Evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound, 97% 1 g | Request for Quote [thermofisher.com]

- 3. rsc.org [rsc.org]

- 4. PubChemLite - this compound (C5H7ClN2O2S) [pubchemlite.lcsb.uni.lu]

- 5. tsijournals.com [tsijournals.com]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. pubs.acs.org [pubs.acs.org]

- 9. Discovery and SAR Evolution of Pyrazole Azabicyclo[3.2.1]octane Sulfonamides as a Novel Class of Non-Covalent N-Acylethanolamine-Hydrolyzing Acid Amidase (NAAA) Inhibitors for Oral Administration - PMC [pmc.ncbi.nlm.nih.gov]

- 10. What are NAAA inhibitors and how do they work? [synapse.patsnap.com]

- 11. N-acylethanolamine acid amidase (NAAA): A new path to unleash PPAR-mediated analgesia - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Molecular mechanism of activation of the immunoregulatory amidase NAAA - PMC [pmc.ncbi.nlm.nih.gov]

- 13. academic.oup.com [academic.oup.com]

- 14. 1,3-dimethyl-1H-pyrazole-4-sulfonyl chloride | C5H7ClN2O2S | CID 4635707 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 15. fishersci.com [fishersci.com]

- 16. nj.gov [nj.gov]

- 17. datasheets.scbt.com [datasheets.scbt.com]

In-Depth Technical Guide to the Structure Elucidation of 3,5-Dimethyl-1H-pyrazole-4-sulfonyl chloride

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the structure elucidation of 3,5-Dimethyl-1H-pyrazole-4-sulfonyl chloride, a key intermediate in the synthesis of various pharmaceutically active compounds. This document details the spectroscopic data, experimental protocols, and logical framework used to confirm the molecule's structure.

Molecular Structure and Properties

This compound is a heterocyclic compound with the molecular formula C₅H₇ClN₂O₂S. Its structure consists of a pyrazole ring substituted with two methyl groups at positions 3 and 5, and a sulfonyl chloride group at position 4.

| Property | Value |

| Molecular Formula | C₅H₇ClN₂O₂S |

| Molecular Weight | 194.64 g/mol |

| CAS Number | 80466-78-0 |

| Appearance | Pale yellow solid[1] |

Spectroscopic Data for Structure Confirmation

The structural confirmation of this compound is achieved through a combination of spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) Spectroscopy.

¹H NMR Spectroscopy

The ¹H NMR spectrum provides information about the chemical environment of the hydrogen atoms in the molecule.

Table 1: ¹H NMR Spectral Data

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| 15.16 | Singlet | 1H | N-H of pyrazole ring |

| 2.41 | Singlet | 3H | CH₃ at C3 |

| 2.40 | Singlet | 3H | CH₃ at C5 |

| (Solvent: CDCl₃, Spectrometer: 500 MHz)[1] |

The downfield shift of the N-H proton is characteristic of acidic protons in a heterocyclic ring. The two singlets for the methyl groups confirm their presence and attachment to the pyrazole ring.

¹³C NMR Spectroscopy

Table 2: Predicted ¹³C NMR Spectral Data

| Predicted Chemical Shift (δ) ppm | Assignment |

| ~148 | C3 and C5 |

| ~115 | C4 |

| ~12 | C-CH₃ |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule. The predicted mass spectrum shows several key adducts.

Table 3: Predicted Mass Spectrometry Data

| m/z | Adduct |

| 194.99895 | [M+H]⁺ |

| 216.98089 | [M+Na]⁺ |

| 192.98439 | [M-H]⁻ |

| 212.02549 | [M+NH₄]⁺ |

| 232.95483 | [M+K]⁺ |

Infrared (IR) Spectroscopy

An experimental IR spectrum for the title compound is not available in the cited literature. However, the expected characteristic absorption bands can be predicted based on its functional groups. For comparison, the IR spectrum of a related compound, N-(3,4-Dimethoxyphenethyl)-3,5-dimethyl-1H-pyrazole-4-sulfonamide, shows characteristic peaks for the pyrazole and sulfonyl groups.[1]

Table 4: Predicted IR Absorption Bands

| Wavenumber (cm⁻¹) | Functional Group |

| ~3100 | N-H stretch |

| ~2950 | C-H stretch (methyl) |

| ~1570 | C=N stretch (pyrazole ring) |

| ~1370 | Asymmetric SO₂ stretch |

| ~1170 | Symmetric SO₂ stretch |

| ~750 | S-Cl stretch |

Experimental Protocols

The following are detailed methodologies for the key experiments involved in the synthesis and characterization of this compound.

Synthesis of this compound[1]

The synthesis is a two-step process starting from 3,5-dimethyl-1H-pyrazole.

Step 1: Synthesis of 3,5-Dimethyl-1H-pyrazole

-

Pentane-2,4-dione is coupled with 85% hydrazine hydrate in methanol at a temperature of 25–35 °C.

-

The reaction is exothermic and yields 3,5-dimethyl-1H-pyrazole quantitatively.

Step 2: Sulfonylation of 3,5-Dimethyl-1H-pyrazole

-

3,5-dimethyl-1H-pyrazole (25 g, 260 mmol) is dissolved in 75 mL of chloroform.

-

This mixture is slowly added to a stirred solution of chlorosulfonic acid (166.7 g, 1430 mmol) in 175 mL of chloroform under a nitrogen atmosphere at 0 °C.

-

The reaction temperature is raised to 60 °C and stirring is continued for 10 hours.

-

Thionyl chloride (40.8 g, 343.2 mmol) is added at 60 °C over 20 minutes.

-

The reaction is stirred for an additional 2 hours at 60 °C.

-

After completion, the reaction mass is cooled to 0–10 °C and added to a mixture of dichloromethane and ice-cold water.

-

The lower organic layer is separated, dried over sodium sulfate, and evaporated under vacuum to obtain this compound.

NMR Spectroscopy

-

Sample Preparation: 5-10 mg of the purified this compound is dissolved in approximately 0.6 mL of deuterated chloroform (CDCl₃) in a clean, dry NMR tube.

-

Internal Standard: A small amount of tetramethylsilane (TMS) is added as an internal standard for chemical shift referencing (δ = 0.00 ppm).

-

Data Acquisition: ¹H and ¹³C NMR spectra are acquired on a 500 MHz NMR spectrometer.

-

For ¹H NMR, typical parameters include a 30° pulse width, a relaxation delay of 1-2 seconds, and 16-64 scans.

-

For ¹³C NMR, a proton-decoupled sequence is used with a 45° pulse width, a relaxation delay of 2-5 seconds, and a sufficient number of scans to obtain a good signal-to-noise ratio.

-

-

Data Processing: The acquired data is processed using Fourier transformation, phase correction, and baseline correction to obtain the final spectra.

Mass Spectrometry

-

Sample Introduction: The sample is introduced into the mass spectrometer, typically via direct infusion or after separation by gas chromatography (GC-MS).

-

Ionization: Electron ionization (EI) or a soft ionization technique like electrospray ionization (ESI) can be used.

-

Mass Analysis: The ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).

-

Detection: The detector records the abundance of each ion at a specific m/z value, generating a mass spectrum.

IR Spectroscopy

-

Sample Preparation: A small amount of the solid sample is mixed with potassium bromide (KBr) and pressed into a thin pellet. Alternatively, a thin film can be cast from a solution onto a salt plate.

-

Data Acquisition: The sample is placed in the beam of an FT-IR spectrometer.

-

Spectral Analysis: The instrument measures the absorption of infrared radiation at different wavenumbers, resulting in an IR spectrum showing absorption bands corresponding to the vibrational frequencies of the molecule's functional groups.

Visualizations

The following diagrams illustrate the logical workflow of the structure elucidation process and the molecular structure of the target compound.

Caption: Workflow for the synthesis and structure elucidation of this compound.

Caption: Molecular structure of this compound.

References

The Genesis and Evolution of Pyrazole Sulfonyl Chlorides: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Pyrazole sulfonyl chlorides represent a pivotal class of organic compounds, serving as crucial intermediates in the synthesis of a wide array of biologically active molecules. Their history is intrinsically linked to the development of pyrazole chemistry, a field that has significantly impacted medicinal chemistry and materials science. This technical guide provides an in-depth exploration of the discovery, history, and synthetic methodologies for preparing pyrazole sulfonyl chlorides. It offers a compilation of detailed experimental protocols, quantitative data for comparative analysis, and visualizations of relevant biological pathways and experimental workflows, designed to be a comprehensive resource for professionals in the field.

Introduction: The Significance of the Pyrazole Scaffold

The pyrazole nucleus, a five-membered aromatic heterocycle containing two adjacent nitrogen atoms, is a privileged scaffold in drug discovery. The German chemist Ludwig Knorr is credited with the first synthesis of a pyrazole derivative in 1883, a discovery that laid the foundation for a vast and diverse field of heterocyclic chemistry.[1][2] Pyrazole-containing compounds have since been found to exhibit a broad spectrum of pharmacological activities, including anti-inflammatory, analgesic, anticancer, antimicrobial, and antiviral properties.

The introduction of a sulfonyl chloride moiety onto the pyrazole ring dramatically enhances its synthetic versatility. The highly electrophilic nature of the sulfonyl chloride group makes it an excellent precursor for the synthesis of sulfonamides, sulfonate esters, and other sulfur-containing derivatives. This has been instrumental in the development of numerous blockbuster drugs, most notably the selective COX-2 inhibitor, Celecoxib.

Historical Perspective: From Pyrazole Synthesis to Sulfonylation

While Ludwig Knorr's synthesis of a pyrazolone from the condensation of ethyl acetoacetate with phenylhydrazine in 1883 marked the beginning of pyrazole chemistry, the specific history of pyrazole sulfonyl chlorides is less concentrated in a single discovery.[1][3] The initial focus was on the synthesis and understanding of the pyrazole ring itself. The German chemist Hans von Pechmann first synthesized the parent pyrazole in 1898 from the reaction of acetylene and diazomethane.[1]

The introduction of the sulfonyl chloride group onto the pyrazole ring likely emerged from the broader development of sulfonation and chlorosulfonation reactions in organic chemistry. The direct chlorosulfonation of aromatic compounds became a standard method for producing sulfonyl chlorides. Applying this methodology to the pyrazole nucleus would have been a logical step for chemists seeking to create new derivatives for various applications, including dyes and pharmaceuticals. While a definitive "first synthesis" of a pyrazolesulfonyl chloride is not prominently documented as a landmark discovery, early 20th-century literature on the electrophilic substitution of pyrazoles would likely contain the initial reports of such reactions. The development of Celecoxib in the 1990s by a team at the Searle division of Monsanto, led by John Talley, represents a pinnacle in the application of pyrazole sulfonamide chemistry and spurred significant interest and further research into the synthesis and utility of pyrazole sulfonyl chlorides.[4][5]

Synthetic Methodologies for Pyrazole Sulfonyl Chlorides

The synthesis of pyrazole sulfonyl chlorides can be broadly categorized into two main approaches: direct chlorosulfonation of a pre-formed pyrazole ring and the construction of the pyrazole ring from precursors already containing a sulfur moiety that can be converted to a sulfonyl chloride. The choice of method often depends on the desired substitution pattern on the pyrazole ring and the availability of starting materials.

Direct Chlorosulfonation of Pyrazoles

Direct chlorosulfonation is a common and straightforward method for introducing a sulfonyl chloride group onto the pyrazole ring. The regioselectivity of this electrophilic substitution is influenced by the substituents already present on the pyrazole ring.

Key Reagents:

-

Chlorosulfonic acid (ClSO₃H): A powerful sulfonating and chlorinating agent.

-

Thionyl chloride (SOCl₂): Often used in conjunction with chlorosulfonic acid to facilitate the conversion of the initially formed sulfonic acid to the sulfonyl chloride.[6]

-

Solvents: Typically, chlorinated solvents like chloroform or dichloromethane are used.

General Experimental Protocol (for Pyrazole-4-sulfonyl Chlorides):

A solution of the substituted pyrazole in a suitable solvent (e.g., chloroform) is added dropwise to a stirred solution of chlorosulfonic acid, often at a reduced temperature (e.g., 0 °C). The reaction mixture is then heated for several hours to drive the reaction to completion. Thionyl chloride may be added to ensure the complete conversion of any sulfonic acid intermediate to the sulfonyl chloride. The reaction is then quenched by carefully pouring the mixture onto ice, and the product is extracted with an organic solvent.[6]

Pyrazole Ring Formation from Sulfur-Containing Precursors

An alternative strategy involves the synthesis of the pyrazole ring from acyclic precursors that already contain a sulfur-based functional group. This approach can offer better control over regioselectivity, particularly for isomers that are difficult to obtain through direct substitution.

Example: Synthesis of Pyrazole-4-sulfonyl Chlorides from 2-(benzylthio)malonaldehyde

This two-step method involves the initial cyclization of 2-(benzylthio)malonaldehyde with a hydrazine to form a 4-(benzylthio)pyrazole, followed by oxidative chlorination to convert the benzylthio group into a sulfonyl chloride.

Comparative Data for the Synthesis of Pyrazole Sulfonyl Chlorides

The following tables summarize quantitative data for the synthesis of various pyrazole sulfonyl chlorides, providing a comparative overview of different methodologies.

Table 1: Synthesis of Pyrazole-4-sulfonyl Chlorides

| Starting Material | Reagents and Conditions | Product | Yield (%) | Reference |

| 3,5-Dimethyl-1H-pyrazole | Chlorosulfonic acid, Thionyl chloride, Chloroform, 60 °C, 12 h | 3,5-Dimethyl-1H-pyrazole-4-sulfonyl chloride | 90 | [6] |

| 1,3,5-Trimethyl-1H-pyrazole | Chlorosulfonic acid, Thionyl chloride, Chloroform, 60 °C, 12 h | 1,3,5-Trimethyl-1H-pyrazole-4-sulfonyl chloride | 90 | [6] |

| 1-Methyl-1H-pyrazole | Chlorosulfonic acid, 110 °C, 3 h | 1-Methyl-1H-pyrazole-4-sulfonyl chloride | 33 | [7] |

Table 2: Synthesis of Pyrazole-5-sulfonyl Chlorides

| Starting Material | Reagents and Conditions | Product | Yield (%) | Reference |

| 1-Phenyl-1H-pyrazole | 1. Chlorosulfonic acid2. Phosphorus pentachloride | 1-Phenyl-1H-pyrazole-5-sulfonyl chloride | Not specified | [8] |

Table 3: Characterization Data for Selected Pyrazole Sulfonyl Chlorides

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | 1H NMR (δ, ppm) | Reference |

| This compound | C₅H₇ClN₂O₂S | 194.64 | (500 MHz, CDCl₃): 15.16 (s, 1H), 2.41 (s, 3H), 2.4 (s, 3H) | [6] |

| 1,3,5-Trimethyl-1H-pyrazole-4-sulfonyl chloride | C₆H₉ClN₂O₂S | 208.67 | (300 MHz, CDCl₃): 3.79 (s, 3H), 2.55 (s, 3H), 2.47 (s, 3H) | [6] |

| 1-Phenyl-1H-pyrazole-5-sulfonyl chloride | C₉H₇ClN₂O₂S | 242.68 | Not specified | [8] |

Experimental Workflows and Signaling Pathways

The following diagrams, generated using the DOT language for Graphviz, illustrate a typical experimental workflow for the synthesis of pyrazole sulfonyl chlorides and a key biological signaling pathway in which their derivatives are involved.

Experimental Workflow: Synthesis of this compound

Caption: General workflow for the synthesis of a pyrazole-4-sulfonyl chloride.

Signaling Pathway: COX-2 Inhibition by Pyrazole Sulfonamides (e.g., Celecoxib)

The anti-inflammatory effects of many pyrazole sulfonamide drugs, such as Celecoxib, are primarily mediated through the selective inhibition of the cyclooxygenase-2 (COX-2) enzyme. The COX-2 pathway is a critical component of the inflammatory response.

Caption: Simplified COX-2 signaling pathway and its inhibition by pyrazole sulfonamides.

Conclusion and Future Directions

The journey of pyrazole sulfonyl chlorides, from the foundational discovery of the pyrazole ring to their central role in modern medicine, highlights the enduring importance of heterocyclic chemistry. The synthetic methodologies have evolved, offering chemists a range of tools to access these valuable intermediates with increasing efficiency and selectivity. The profound impact of pyrazole sulfonamides, exemplified by Celecoxib, on the treatment of inflammatory diseases underscores the therapeutic potential that can be unlocked by functionalizing the pyrazole scaffold.

Future research in this area will likely focus on the development of even more selective and efficient synthetic methods, including the use of novel catalytic systems and green chemistry approaches. Furthermore, the exploration of pyrazole sulfonyl chlorides as precursors for new classes of therapeutic agents targeting a wider range of diseases remains a promising frontier for drug discovery and development professionals. The versatility of this chemical class ensures its continued relevance in the quest for novel and improved medicines.

References

- 1. A Comprehensive Review on Pyrazole and It’s Pharmacological Properties [ijraset.com]

- 2. mdpi.com [mdpi.com]

- 3. globalresearchonline.net [globalresearchonline.net]

- 4. Discovery and development of cyclooxygenase 2 inhibitors - Wikipedia [en.wikipedia.org]

- 5. Celecoxib - Wikipedia [en.wikipedia.org]

- 6. Antiproliferative Activity of New Pyrazole-4-sulfonamide Derivatives: Synthesis and Biological Evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 7. 1H-Pyrazole-4-sulfonylchloride,1-methyl-(9CI) | 288148-34-5 [chemicalbook.com]

- 8. 1-phenyl-1H-pyrazole-5-sulfonyl chloride (1703008-09-6) for sale [vulcanchem.com]

An In-depth Technical Guide to the Theoretical Yield Calculation for 3,5-Dimethyl-1H-pyrazole-4-sulfonyl chloride

For Researchers, Scientists, and Drug Development Professionals

Introduction

3,5-Dimethyl-1H-pyrazole-4-sulfonyl chloride is a key intermediate in the synthesis of various pharmaceutically active compounds, including novel sulfonamide derivatives with potential therapeutic applications. A precise understanding of its synthesis is paramount for process optimization, scalability, and economic efficiency. Central to this is the calculation of the theoretical yield, which represents the maximum possible mass of a product that can be formed from the given amounts of reactants. This guide provides a detailed methodology for calculating the theoretical yield of this compound based on a published experimental protocol.

The Synthetic Pathway: Chlorosulfonation of 3,5-Dimethyl-1H-pyrazole

The synthesis of this compound is achieved through an electrophilic substitution reaction, specifically the chlorosulfonation of 3,5-Dimethyl-1H-pyrazole. In this reaction, chlorosulfonic acid serves as the sulfonating agent.

The balanced chemical equation for the primary reaction is:

C₅H₈N₂ + ClSO₃H → C₅H₇ClN₂O₂S + H₂O

(3,5-Dimethyl-1H-pyrazole + Chlorosulfonic Acid → this compound + Water)

This equation shows a 1:1 stoichiometric relationship between the key reactants, 3,5-Dimethyl-1H-pyrazole and chlorosulfonic acid.

Detailed Experimental Protocol

The following experimental procedure for the sulfonylation of 3,5-Dimethyl-1H-pyrazole is based on the methodology described by Kaki et al. (2023).[1]

Materials:

-

3,5-Dimethyl-1H-pyrazole (25 g, 260 mmol)

-

Chlorosulfonic acid (166.7 g, 1430 mmol)

-

Thionyl chloride (40.8 g, 343.2 mmol)

-

Chloroform (CHCl₃)

Procedure:

-

A solution of 3,5-Dimethyl-1H-pyrazole (25 g) in 75 mL of chloroform is prepared.

-

This mixture is added very slowly under a nitrogen atmosphere to a stirred solution of chlorosulfonic acid (166.7 g) in 175 mL of chloroform, maintained at a temperature of 0 °C.[1]

-

Following the addition, the reaction temperature is raised to 60 °C, and stirring is continued for 10 hours.[1]

-

Thionyl chloride (40.8 g) is then added to the reaction mass at 60 °C over a period of 20 minutes.[1]

-

The reaction is stirred for an additional 2 hours at 60 °C, with the progress monitored by Thin-Layer Chromatography (TLC).[1]

-

Upon completion, the reaction mass is cooled to 0–10 °C and quenched by adding it to a mixture of dichloromethane and ice-cold water.[1]

-

The organic layer is separated, dried over sodium sulfate, and evaporated under vacuum to yield the crude product, this compound.[1]

Step-by-Step Theoretical Yield Calculation

The theoretical yield is determined by identifying the limiting reagent and using its molar quantity to calculate the maximum amount of product that can be formed.

Step 1: Identify Reactants and Molar Masses The first step is to identify the molar masses of the reactants involved in the primary stoichiometric reaction.

Step 2: Determine Moles of Each Reactant Using the experimental masses, the number of moles for each reactant is calculated.

-

Moles of 3,5-Dimethyl-1H-pyrazole:

-

Moles of Chlorosulfonic Acid:

Step 3: Identify the Limiting Reagent The balanced equation shows a 1:1 molar ratio. By comparing the calculated moles:

-

Moles of 3,5-Dimethyl-1H-pyrazole: 0.260 mol

-

Moles of Chlorosulfonic Acid: 1.431 mol

Since 0.260 is less than 1.431, 3,5-Dimethyl-1H-pyrazole is the limiting reagent. The reaction will cease once all of it has been consumed. Chlorosulfonic acid is present in significant excess.

Step 4: Calculate Theoretical Moles of Product Based on the 1:1 stoichiometry, the moles of the limiting reagent directly determine the maximum moles of product that can be formed.

-

Theoretical Moles of Product = Moles of Limiting Reagent = 0.260 mol

Step 5: Calculate Theoretical Yield in Grams The theoretical yield in grams is calculated by multiplying the theoretical moles of the product by its molar mass (194.64 g/mol ).

-

Theoretical Yield (g) = 0.260 mol × 194.64 g/mol = 50.61 g

Data Presentation

The quantitative data for this synthesis and calculation are summarized in the tables below.

Table 1: Reactant Data and Limiting Reagent Determination

| Reactant | Molecular Formula | Molar Mass ( g/mol ) | Mass Used (g)[1] | Moles Used (mol)[1] | Stoichiometric Ratio | Limiting Reagent |

|---|---|---|---|---|---|---|

| 3,5-Dimethyl-1H-pyrazole | C₅H₈N₂ | 96.133[2][4][5][6][7] | 25.0 | 0.260 | 1 | Yes |

| Chlorosulfonic Acid | ClSO₃H | 116.52[3][8][9][10][11] | 166.7 | 1.431 | 1 | No |

Table 2: Product Yield Summary

| Product | Molecular Formula | Molar Mass ( g/mol ) | Theoretical Moles (mol) | Theoretical Yield (g) | Actual Yield (g)[1] | Percent Yield (%) |

|---|

| this compound | C₅H₇ClN₂O₂S | 194.64 | 0.260 | 50.61 | 25.0 | 49.4% |

Note: The calculated percent yield of 49.4% is derived directly from the experimental masses provided in the protocol. The source literature provides a summary statement of "Yield 25 g, 90%", which is inconsistent with the provided reactant masses. The calculation presented here is based on the explicit experimental data.[1]

Visualization of the Calculation Workflow

The logical process for calculating the theoretical yield is illustrated in the following diagram.

Caption: Logical workflow for the theoretical yield calculation.

Conclusion

Based on the specified experimental protocol, the theoretical yield of this compound is 50.61 grams . This calculation is fundamental for evaluating reaction efficiency, enabling researchers to quantify the actual yield (25.0 g) as a percentage (49.4%) of the maximum possible product. Such analysis is critical in the fields of chemical research and drug development for refining synthetic methodologies, optimizing resource allocation, and ensuring the economic viability of scaling up production.

References

- 1. Antiproliferative Activity of New Pyrazole-4-sulfonamide Derivatives: Synthesis and Biological Evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. 3,5-Dimethylpyrazole - Wikipedia [en.wikipedia.org]

- 3. Chlorosulfonic acid | Manasa Life Sciences [manasalifesciences.com]

- 4. chemsynthesis.com [chemsynthesis.com]

- 5. 3,5-Dimethylpyrazole [webbook.nist.gov]

- 6. 3,5-Dimethyl-1H-pyrazole, 99% | Fisher Scientific [fishersci.ca]

- 7. 3,5-Dimethylpyrazole | C5H8N2 | CID 6210 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. camachem.com [camachem.com]

- 9. lobachemie.com [lobachemie.com]

- 10. merckindex.rsc.org [merckindex.rsc.org]

- 11. Chlorosulfonic acid | SO2(OH)Cl | CID 24638 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Electrophilic Substitution on 3,5-Dimethylpyrazole

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of electrophilic substitution reactions on 3,5-dimethylpyrazole, a key heterocyclic scaffold in medicinal chemistry and materials science. This document details the regioselectivity, reaction conditions, and experimental protocols for nitration, halogenation, sulfonation, and Friedel-Crafts reactions, supported by quantitative data and visual diagrams to facilitate understanding and application in research and development.

Core Concepts: Regioselectivity of Electrophilic Attack

Electrophilic substitution on the pyrazole ring is predominantly governed by the electronic properties of the heterocycle. The presence of two nitrogen atoms influences the electron density distribution within the ring. The C4 position is the most electron-rich and, consequently, the most susceptible to electrophilic attack. The two methyl groups at the C3 and C5 positions are electron-donating, further activating the ring towards substitution. As a result, electrophilic substitution on 3,5-dimethylpyrazole occurs with high regioselectivity at the C4 position.

Caption: General mechanism of electrophilic aromatic substitution on 3,5-dimethylpyrazole.

Key Electrophilic Substitution Reactions

This section details the experimental conditions and outcomes for the primary electrophilic substitution reactions on 3,5-dimethylpyrazole.

Nitration

The introduction of a nitro group at the C4 position of 3,5-dimethylpyrazole is a well-established transformation.

Experimental Protocol: Synthesis of 3,5-Dimethyl-4-nitropyrazole

A common and effective method for the nitration of 3,5-dimethylpyrazole involves the use of a mixture of concentrated nitric acid and sulfuric acid.[1]

-

Reagents:

-

3,5-Dimethylpyrazole (1.0 g, 10.4 mmol)

-

Concentrated Nitric Acid (65%, 1.2 mL)

-

Concentrated Sulfuric Acid (98%, 2 mL)

-

-

Procedure:

-

3,5-Dimethylpyrazole is added to a mixture of concentrated nitric and sulfuric acids, pre-cooled in an ice bath.

-

The reaction mixture is stirred at room temperature for 24 hours.

-

The reaction is quenched by neutralization with a 60% sodium hydroxide solution.

-

The precipitated white solid is filtered, dissolved in dichloromethane (DCM), washed with water, and dried over magnesium sulfate.

-

Removal of the solvent under reduced pressure yields the product.

-

-

Yield: 75%[1]

| Electrophile | Reagent(s) | Solvent | Temperature | Time | Product | Yield (%) | Reference |

| NO₂⁺ | HNO₃ / H₂SO₄ | None | Room Temp. | 24 h | 3,5-Dimethyl-4-nitropyrazole | 75 | [1] |

Halogenation

Halogenation of 3,5-dimethylpyrazole with electrophilic halogenating agents such as N-bromosuccinimide (NBS) and N-chlorosuccinimide (NCS) proceeds smoothly to afford the corresponding 4-halo-3,5-dimethylpyrazoles.

Experimental Protocol: Synthesis of 4-Bromo-3,5-dimethylpyrazole

The bromination at the C4 position can be efficiently achieved using N-bromosuccinimide in a suitable solvent.[1][2]

-

Reagents:

-

3,5-Dimethylpyrazole (1.0 g, 10.4 mmol)

-

N-Bromosuccinimide (NBS) (1.85 g, 10.4 mmol)

-

Carbon Tetrachloride (8 mL)

-

-

Procedure:

-

A stoichiometric amount of N-bromosuccinimide is added to a solution of 3,5-dimethylpyrazole in carbon tetrachloride.

-

The reaction mixture is stirred at room temperature for 2 hours.

-

The mixture is filtered, and the filtrate is washed with water and dried over magnesium sulfate.

-

The solvent is removed under reduced pressure to yield the product as a light yellow solid.

-

Experimental Protocol: Synthesis of 4-Chloro-3,5-dimethylpyrazole

A similar procedure using N-chlorosuccinimide provides the 4-chloro derivative.

-

Reagents:

-

3,5-Dimethylpyrazole

-

N-Chlorosuccinimide (NCS)

-

-

Procedure:

-

The reaction is carried out following a procedure analogous to the bromination protocol, substituting NBS with NCS.

-

-

Yield: 97%[3]

| Electrophile | Reagent(s) | Solvent | Temperature | Time | Product | Yield (%) | Reference |

| Br⁺ | N-Bromosuccinimide (NBS) | CCl₄ | Room Temp. | 2 h | 4-Bromo-3,5-dimethylpyrazole | 90-94 | [1][2] |

| Cl⁺ | N-Chlorosuccinimide (NCS) | Not specified | Not specified | Not specified | 4-Chloro-3,5-dimethylpyrazole | 97 | [3] |

Sulfonation

Sulfonation of 3,5-dimethylpyrazole introduces a sulfonic acid group at the C4 position.

Experimental Protocol: Synthesis of 3,5-Dimethylpyrazole-4-sulfonic acid

The sulfonation is typically carried out using concentrated sulfuric acid in the presence of acetic anhydride.[4][5]

-

Reagents:

-

3,5-Dimethylpyrazole

-

Concentrated Sulfuric Acid

-

Acetic Anhydride/Acetic Acid

-

-

Procedure:

-

The sulfonation of 3,5-dimethylpyrazole is performed with concentrated sulfuric acid in a mixture of acetic anhydride and acetic acid.

-

Under these conditions, a mixture of products is formed, with 3,5-dimethylpyrazole-4-sulfonic acid being a major component.

-

| Electrophile | Reagent(s) | Solvent | Temperature | Time | Product | Yield (%) | Reference |

| SO₃ | Conc. H₂SO₄ | Acetic Anhydride/Acetic Acid | Not specified | Not specified | 3,5-Dimethylpyrazole-4-sulfonic acid | ~47 (in mixture) | [4][5] |

Friedel-Crafts Acylation and Alkylation

The Friedel-Crafts acylation and alkylation of pyrazoles are generally more challenging compared to electron-rich benzenoid aromatics. The basic nitrogen atoms of the pyrazole ring can coordinate with the Lewis acid catalyst, deactivating the ring towards electrophilic attack. Therefore, traditional strong Lewis acids like aluminum chloride (AlCl₃) are often unsuitable for these reactions with pyrazoles.[6] Milder Lewis acids such as titanium tetrachloride (TiCl₄), tin tetrachloride (SnCl₄), or iron(III) chloride (FeCl₃) may be more effective.[6]

While specific, detailed protocols for the Friedel-Crafts acylation and alkylation of 3,5-dimethylpyrazole are not extensively reported in the literature, studies on related N-substituted pyrazoles have shown that acylation occurs at the 4-position.[7] The development of efficient Friedel-Crafts procedures for 3,5-dimethylpyrazole remains an area for further investigation.

Caption: A generalized experimental workflow for the electrophilic substitution of 3,5-dimethylpyrazole.

Conclusion

This technical guide has summarized the key aspects of electrophilic substitution on 3,5-dimethylpyrazole. The C4 position is consistently the site of substitution for nitration, halogenation, and sulfonation, driven by the electronic nature of the pyrazole ring. Detailed experimental protocols and quantitative data have been provided for these transformations. While Friedel-Crafts reactions on this specific substrate are less documented, the principles outlined here provide a foundation for further exploration in this area. The information presented serves as a valuable resource for chemists engaged in the synthesis and modification of pyrazole-based compounds for various applications.

References

- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 2. openresearch-repository.anu.edu.au [openresearch-repository.anu.edu.au]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. Preparation and properties of some pyrazolyl ketones - Journal of the Chemical Society C: Organic (RSC Publishing) [pubs.rsc.org]

starting materials for 3,5-Dimethyl-1H-pyrazole-4-sulfonyl chloride synthesis

Technical Guide: Synthesis of 3,5-Dimethyl-1H-pyrazole-4-sulfonyl Chloride

Audience: Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary synthetic route and starting materials for producing this compound, a key intermediate in the development of various pharmaceutical compounds. The synthesis is typically achieved in a two-step process: first, the formation of the 3,5-dimethylpyrazole core, followed by its chlorosulfonation.

Overall Synthetic Workflow

The logical progression from basic starting materials to the final product involves the initial synthesis of the pyrazole heterocyclic core, which is then subjected to chlorosulfonation to introduce the reactive sulfonyl chloride group at the 4-position.

Caption: Synthetic workflow for this compound.

Step 1: Synthesis of the Intermediate: 3,5-Dimethyl-1H-pyrazole

The foundational starting material for the synthesis is 3,5-dimethyl-1H-pyrazole. This intermediate is most commonly prepared via the cyclocondensation reaction of pentane-2,4-dione (acetylacetone) with a hydrazine source.[1] While various hydrazine sources can be used, hydrazine hydrate is frequently employed.[2][3] The reaction is exothermic and yields the pyrazole quantitatively.[4]

Data Summary: Synthesis of 3,5-Dimethyl-1H-pyrazole

| Starting Material 1 | Starting Material 2 | Solvent | Catalyst/Additive | Reaction Conditions | Yield (%) | Reference |

| Pentane-2,4-dione | Hydrazine Hydrate (85%) | Methanol | None | 25–35 °C | ~95% | [4] |

| Acetylacetone | Hydrazine Hydrate | Ethanol | None | Reflux for 1 hour | Not specified | [3] |

| Acetylacetone | Hydrazine Sulfate | 10% Sodium Hydroxide (aq) | None | 15 °C for 1.5 hours | 77–81% | [1] |

| Acetylacetone | Hydrazine Hydrate | Water | Glacial Acetic Acid | < 50 °C, then 50 °C for 3 hours | > 90% | [5][6] |

| Acetylacetone | Hydrazine Hydrate | Water | None | 15 °C for 2 hours | 95% | [2] |

Detailed Experimental Protocol: Synthesis of 3,5-Dimethyl-1H-pyrazole

This protocol is adapted from Kumar, M. et al. (2023).[4]

-

Reaction Setup: In a suitable reaction vessel, charge pentane-2,4-dione.

-

Reagent Addition: Add 85% hydrazine hydrate to the vessel. The reaction is exothermic, and the temperature should be maintained between 25–35 °C.

-

Reaction Monitoring: The reaction proceeds to completion, yielding 3,5-dimethyl-1H-pyrazole quantitatively.

-

Work-up and Isolation: The product can be isolated and purified as needed. Recrystallization from petroleum ether can be performed for high purity solid.[1]

Step 2: Chlorosulfonation of 3,5-Dimethyl-1H-pyrazole

The second and final step is the electrophilic substitution on the 3,5-dimethyl-1H-pyrazole ring to install the sulfonyl chloride group. This is achieved using a strong chlorosulfonating agent, typically chlorosulfonic acid, in a suitable solvent like chloroform.[4]

Data Summary: Chlorosulfonation Reaction

| Starting Material | Reagent 1 | Reagent 2 | Solvent | Reaction Conditions | Yield (%) | Reference |

| 3,5-Dimethyl-1H-pyrazole | Chlorosulfonic Acid | Thionyl Chloride | Chloroform | 0 °C, then 60 °C for 12 hours | 90% | [4] |

Detailed Experimental Protocol: Synthesis of this compound

This protocol is adapted from Kumar, M. et al. (2023).[4]

-

Preparation of Reagent Solution: In a reaction vessel under a nitrogen atmosphere, prepare a stirred solution of chlorosulfonic acid (5.5 equivalents) in chloroform at 0 °C.

-

Addition of Starting Material: Slowly add a solution of 3,5-dimethyl-1H-pyrazole (1 equivalent) in chloroform to the chlorosulfonic acid solution, maintaining the temperature at 0 °C.

-

Heating: After the addition is complete, raise the temperature of the reaction mixture to 60 °C and continue stirring for 10 hours.

-

Addition of Thionyl Chloride: Add thionyl chloride (1.3 equivalents) to the reaction mixture at 60 °C over a period of 20 minutes.

-

Final Reaction Time: Continue stirring the reaction for an additional 2 hours at 60 °C.

-

Reaction Monitoring: The progress of the reaction should be monitored by Thin-Layer Chromatography (TLC).

-

Work-up and Isolation: Upon completion, the reaction is quenched and worked up to isolate the final product, this compound, which is obtained as a pale yellow solid.[4]

References

- 1. Organic Syntheses Procedure [orgsyn.org]

- 2. scribd.com [scribd.com]

- 3. researchgate.net [researchgate.net]

- 4. Antiproliferative Activity of New Pyrazole-4-sulfonamide Derivatives: Synthesis and Biological Evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 5. CN1482119A - Method for preparing 3.5-dimethylpyrazole - Google Patents [patents.google.com]

- 6. CN100506798C - Method for preparing 3.5-dimethylpyrazole - Google Patents [patents.google.com]

An In-depth Technical Guide to 3,5-Dimethyl-1H-pyrazole-4-sulfonyl chloride

This technical guide provides comprehensive information on the chemical properties, synthesis, and reactions of 3,5-Dimethyl-1H-pyrazole-4-sulfonyl chloride, a key intermediate in the development of various biologically active compounds. This document is intended for researchers, scientists, and professionals in the field of drug development and organic chemistry.

Core Compound Data

The fundamental molecular and chemical properties of this compound are summarized below.

| Property | Value | References |

| Molecular Formula | C₅H₇ClN₂O₂S | [1][2][3] |

| Molecular Weight | 194.64 g/mol | [2][3][4] |

| Exact Mass | 193.99200 u | [3] |

| CAS Number | 80466-78-0 | [1][2] |

Synthesis of this compound

A detailed experimental protocol for the synthesis of the title compound is outlined below, based on established laboratory procedures.[5]

Experimental Protocol:

-

Synthesis of 3,5-Dimethyl-1H-pyrazole:

-

In a suitable reaction vessel, combine pentane-2,4-dione with 85% hydrazine hydrate in methanol at a controlled temperature of 25–35 °C.

-

This exothermic reaction proceeds to quantitatively yield 3,5-dimethyl-1H-pyrazole.

-

-

Chlorosulfonation of 3,5-Dimethyl-1H-pyrazole:

-

To a solution of 3,5-dimethyl-1H-pyrazole, add chlorosulfonic acid and thionyl chloride in chloroform.

-

After the reaction is complete, as monitored by Thin Layer Chromatography (TLC) and Liquid Chromatography-Mass Spectrometry (LC-MS), cool the reaction mixture to 0–10 °C.

-

Quench the reaction by adding the mixture to a biphasic solution of dichloromethane and ice-cold water.

-

Separate the lower organic layer, dry it over sodium sulfate, and evaporate the solvent under vacuum to obtain the crude this compound.

-

-

Purification:

-

The crude product can be further purified by column chromatography to yield pure this compound as a pale yellow solid.[5]

-

Visualizing the Synthesis Pathway

The following diagram illustrates the two-step synthesis of this compound from pentane-2,4-dione.

Caption: Synthesis of this compound.

References

- 1. scbt.com [scbt.com]

- 2. CAS # 80466-78-0, this compound: more information. [chemblink.com]

- 3. echemi.com [echemi.com]

- 4. This compound, 97% 1 g | Request for Quote [thermofisher.com]

- 5. Antiproliferative Activity of New Pyrazole-4-sulfonamide Derivatives: Synthesis and Biological Evaluation - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Reactivity of 3,5-Dimethyl-1H-pyrazole-4-sulfonyl Chloride with Nucleophiles

For Researchers, Scientists, and Drug Development Professionals

Abstract

3,5-Dimethyl-1H-pyrazole-4-sulfonyl chloride is a key heterocyclic building block in medicinal chemistry, frequently employed in the synthesis of bioactive compounds, including analogues of selective COX-2 inhibitors like Celecoxib. Its reactivity is dominated by the electrophilic nature of the sulfonyl chloride group, which readily undergoes nucleophilic substitution with a variety of nucleophiles. This guide provides a detailed overview of its reactivity profile, focusing on reactions with nitrogen, oxygen, and sulfur nucleophiles. It includes quantitative data, detailed experimental protocols, and workflow diagrams to assist researchers in utilizing this versatile reagent.

Core Reactivity Principles

The central feature of this compound is the highly electrophilic sulfur atom of the sulfonyl chloride moiety (-SO₂Cl). This group is an excellent leaving group, facilitating nucleophilic attack. The general reaction mechanism involves the attack of a nucleophile on the sulfur atom, leading to the displacement of the chloride ion and the formation of a new sulfur-nucleophile bond. These reactions are typically conducted in the presence of a non-nucleophilic base (e.g., triethylamine, pyridine, or diisopropylethylamine) to neutralize the HCl byproduct.

Caption: General Reaction Scheme with Nucleophiles.

Reactivity with N-Nucleophiles (Amines)

The most extensively documented reaction of this compound is with primary and secondary amines to form stable sulfonamides. This transformation is fundamental in the synthesis of numerous pharmaceutical candidates. The reaction proceeds readily under mild conditions, typically at room temperature in a suitable aprotic solvent.

Quantitative Data: Sulfonamide Synthesis

The reaction is versatile, accommodating a range of primary and secondary amines with varying steric hindrance, leading to a wide distribution of yields.

| Nucleophile (Amine) | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |

| 2-Phenylethylamine | DIPEA | Dichloromethane | 25–30 | 16 | 55 | [1] |

| Azabicyclo[3.2.1]octane derivs. | TEA | THF or DCM | Room Temp. | Overnight | 7 - 48 | [2] |

| Substituted Azabicyclooctanes | TEA | THF | Room Temp. | Overnight | 10 - 91 | [2] |

Note: DIPEA = Diisopropylethylamine, TEA = Triethylamine, DCM = Dichloromethane, THF = Tetrahydrofuran.

Experimental Protocol: Synthesis of 3,5-Dimethyl-N-phenethyl-1H-pyrazole-4-sulfonamide[1]

This protocol provides a representative procedure for the synthesis of a pyrazole-4-sulfonamide derivative.

-

Reaction Setup: A solution of 2-phenylethylamine (2.7 mmol, 1.05 eq) in dichloromethane (5 volumes) is prepared in a reaction vessel.

-

Base Addition: Diisopropylethylamine (DIPEA) (3.85 mmol, 1.5 eq) is added to the solution at ambient temperature (25–30 °C).

-

Sulfonyl Chloride Addition: A solution of this compound (2.57 mmol, 1.0 eq) in dichloromethane (5 volumes) is added to the reaction mixture at 25–30 °C.

-

Reaction: The reaction mixture is stirred for 16 hours at 25–30 °C. The progress is monitored by Thin Layer Chromatography (TLC).

-

Work-up: Upon completion, cold water (10 volumes) is added to the vessel, and the mixture is stirred for 10 minutes.

-

Extraction: The lower organic layer (dichloromethane) is separated.

-

Drying and Concentration: The organic layer is dried over anhydrous sodium sulfate and then evaporated under vacuum to yield the crude product.

-

Purification: The crude compound is purified by column chromatography to afford the pure pyrazole-4-sulfonamide.

Caption: Experimental Workflow for Sulfonamide Synthesis.

Reactivity with O-Nucleophiles (Alcohols & Phenols)

While specific examples for this compound are not prevalent in the reviewed literature, the general reactivity of aryl sulfonyl chlorides with alcohols and phenols is well-established to yield sulfonate esters. This reaction is a standard method for converting an alcohol's hydroxyl group into a good leaving group (sulfonate).[2][3][4]

Expected Reaction Pathway

The reaction mechanism involves the nucleophilic attack of the alcohol's oxygen atom on the electrophilic sulfur of the sulfonyl chloride.[2] This process typically requires a base, such as pyridine, which not only scavenges the HCl byproduct but can also act as a nucleophilic catalyst.[5] The formation of the sulfonate ester proceeds with retention of configuration at the alcohol's stereocenter, as the C-O bond is not broken during the reaction.[2]

References

- 1. Antiproliferative Activity of New Pyrazole-4-sulfonamide Derivatives: Synthesis and Biological Evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. youtube.com [youtube.com]

- 3. periodicchemistry.com [periodicchemistry.com]

- 4. Solved Alcohols react with sulfonyl chlorides to form | Chegg.com [chegg.com]

- 5. m.youtube.com [m.youtube.com]

The Pharmacological Potential of Pyrazole Sulfonamides: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The hybridization of two crucial pharmacophores, pyrazole and sulfonamide, has given rise to a versatile class of compounds with a broad spectrum of biological activities. Pyrazole, a five-membered nitrogen-containing heterocycle, and the sulfonamide group are structural motifs present in numerous clinically approved drugs.[1][2][3] Their combination in pyrazole sulfonamide derivatives has yielded promising candidates in various therapeutic areas, including oncology, infectious diseases, and inflammatory conditions. This technical guide provides an in-depth overview of the significant biological activities of pyrazole sulfonamides, presenting key quantitative data, detailed experimental protocols, and visualizations of relevant biological pathways and workflows.

Anticancer Activity

Pyrazole sulfonamide derivatives have demonstrated significant potential as anticancer agents, exhibiting cytotoxicity against various cancer cell lines.[4][5][6] The mechanisms underlying their antiproliferative effects are diverse and include the inhibition of key enzymes involved in cancer progression, induction of apoptosis, and cell cycle arrest.[7]

Quantitative Anticancer Activity Data

The in vitro cytotoxic activity of pyrazole sulfonamides is typically evaluated using assays that measure cell viability, with results often expressed as the half-maximal inhibitory concentration (IC50). A selection of reported IC50 values against different cancer cell lines is summarized below.

| Compound ID | Cancer Cell Line | IC50 (µM) | Reference |

| MM131 | HCT 116 (Colon) | 0.39 - 0.6 | [5] |

| MM131 | PC-3 (Prostate) | 0.17 - 0.36 | [5] |

| MM131 | BxPC-3 (Pancreatic) | 0.13 - 0.26 | [5] |

| Compound 4i | Oral Squamous Cell Carcinoma | 6.7 - 400 (Range for series) | [4] |

| Compound 4g | Oral Squamous Cell Carcinoma | 6.7 - 400 (Range for series) | [4] |

| Compound 2 | HepG2 (Liver) | 9.13 | [6] |

| Compound 7 | MCF-7 (Breast) | 16.52 | [6] |

| Compound 7 | A549 (Lung) | 6.52 | [6] |

| Compound 7 | PC3 (Prostate) | 9.13 | [6] |

Experimental Protocol: MTT Assay for Cytotoxicity

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a widely used colorimetric method to assess cell viability and, consequently, the cytotoxic potential of compounds.

Methodology:

-

Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density and allowed to adhere overnight.

-

Compound Treatment: The cells are then treated with various concentrations of the pyrazole sulfonamide derivatives for a defined period, typically 72 hours.[5]

-

MTT Incubation: Following treatment, the media is replaced with a fresh medium containing MTT solution. The plates are incubated to allow viable cells with active mitochondrial dehydrogenases to reduce the yellow MTT to purple formazan crystals.

-

Solubilization: The formazan crystals are dissolved by adding a solubilizing agent, such as dimethyl sulfoxide (DMSO).

-

Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a specific wavelength.

-

Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value is determined by plotting cell viability against compound concentration.

Visualizing Anticancer Mechanisms

The anticancer activity of some pyrazole sulfonamides has been linked to the inhibition of cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation.[7] The workflow for investigating this mechanism often involves computational and experimental approaches.

Caption: Workflow for investigating CDK inhibition by pyrazole sulfonamides.

Antimicrobial Activity

Pyrazole sulfonamides have emerged as a promising class of antimicrobial agents, with demonstrated efficacy against a range of bacterial and fungal pathogens.[8][9] Their mechanism of action can involve the inhibition of essential microbial enzymes.

Quantitative Antimicrobial Activity Data

The antimicrobial potency of these compounds is quantified by the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a compound that prevents visible growth of a microorganism.

| Compound ID | Microorganism | MIC (µg/mL) | Reference |

| Compound 9g | Mycobacterium tuberculosis H37Rv | 10.2 | [10] |

| Compound 9m | Mycobacterium tuberculosis H37Rv | 12.5 | [10] |

| Compound 9h | Mycobacterium tuberculosis H37Rv | 25 | [10] |

| Compound 9i | Mycobacterium tuberculosis H37Rv | 25 | [10] |

| Aminoguanidine-derived 1,3-diphenyl pyrazoles | Escherichia coli 1924 | 1 | [11] |

| Aminoguanidine-derived 1,3-diphenyl pyrazoles | Staphylococcus aureus strains | 1 - 8 | [11] |

| Thiazolidinone-clubbed pyrazoles | Escherichia coli | 16 | [11] |

| Compounds 2f, 2g | Staphylococcus aureus | 12.5 | [12] |

| Compounds 2f, 2g | Candida albicans | 12.5 | [12] |

Experimental Protocol: Agar Well Diffusion Method

The agar well diffusion method is a standard procedure for evaluating the antimicrobial activity of chemical substances.

Methodology:

-

Media Preparation: A suitable agar medium is prepared, sterilized, and poured into sterile Petri dishes.

-

Inoculation: The solidified agar is uniformly inoculated with a standardized suspension of the test microorganism.

-

Well Creation: Wells of a specific diameter are aseptically punched into the agar.

-

Compound Application: A defined volume of the pyrazole sulfonamide solution (at a known concentration) is added to each well.

-

Incubation: The plates are incubated under appropriate conditions for the test microorganism.

-

Zone of Inhibition Measurement: The diameter of the clear zone around each well, where microbial growth is inhibited, is measured. The size of this zone is indicative of the compound's antimicrobial activity.

Anti-inflammatory and Enzyme Inhibition Activity

A significant area of investigation for pyrazole sulfonamides is their anti-inflammatory potential, which is often mediated by the inhibition of cyclooxygenase (COX) enzymes.[13][14] Furthermore, these compounds have been extensively studied as inhibitors of carbonic anhydrases (CAs), a family of metalloenzymes involved in various physiological and pathological processes.[1][4][15][16]

Quantitative Enzyme Inhibition Data

The inhibitory activity against specific enzymes is a key characteristic of many pyrazole sulfonamides, with potency measured by IC50 or inhibition constant (Ki) values.

| Compound ID | Target Enzyme | IC50 (µM) | Ki (nM) | Reference |

| Compound 6d | COX-2 | 0.05 - 0.08 (Range for series) | - | [13] |

| Compound 1f | hCA I | - | 58.8 | [1] |

| Compound 4g | hCA II | - | 6.9 ± 1.5 | [4] |

| Compound 1k | hCA IX | - | 79.6 | [1] |

| Compound 4g | hCA XII | 0.12 ± 0.07 | - | [16] |

| Compound 5a | α-glucosidase | 1.13 ± 0.06 | - | [17] |

| Compound 1a-f series | AChE | - | 7.45 - 16.04 | [15] |

Experimental Protocol: In Vivo Anti-inflammatory Assay (Carrageenan-Induced Paw Edema)

This is a standard and widely used model for evaluating the acute anti-inflammatory activity of compounds.

Methodology:

-

Animal Model: Typically, rats are used for this assay.

-

Compound Administration: The test pyrazole sulfonamide or a reference drug (e.g., celecoxib, indomethacin) is administered orally or intraperitoneally to the animals.[13][18]

-

Induction of Inflammation: After a specific period, a sub-plantar injection of carrageenan solution is given into the right hind paw of the rat to induce localized edema.

-

Paw Volume Measurement: The volume of the inflamed paw is measured at different time intervals after the carrageenan injection, using a plethysmometer.

-

Data Analysis: The percentage inhibition of edema is calculated by comparing the paw volume of the treated group with that of the control group.

Visualizing the COX-2 Inhibition Pathway

The anti-inflammatory effects of many pyrazole sulfonamides are attributed to their selective inhibition of the COX-2 enzyme, which is a key player in the inflammatory cascade.

Caption: Mechanism of COX-2 inhibition by pyrazole sulfonamides.

Conclusion

The pyrazole sulfonamide scaffold represents a highly privileged structure in medicinal chemistry, yielding compounds with a remarkable diversity of biological activities. The data and protocols presented in this guide underscore their potential in the development of new therapeutic agents for cancer, infectious diseases, and inflammatory disorders. Further research focusing on structure-activity relationships, mechanism of action studies, and safety profiling will be crucial in translating the promise of these compounds into clinical applications.

References

- 1. Pyrazolo[4,3-c]pyridine Sulfonamides as Carbonic Anhydrase Inhibitors: Synthesis, Biological and In Silico Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. dovepress.com [dovepress.com]

- 4. Synthesis and biological evaluation of new pyrazolebenzene-sulphonamides as potential anticancer agents and hCA I and II inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. researchgate.net [researchgate.net]

- 7. Pyrazolo[4,3- e]tetrazolo[1,5- b][1,2,4]triazine Sulfonamides as Novel Potential Anticancer Agents: Apoptosis, Oxidative Stress, and Cell Cycle Analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Synthesis, Antimicrobial and Antioxidant Activity of Pyrazole Based Sulfonamide Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Synthesis, Antimicrobial and Antioxidant Activity of Pyrazole Based Sulfonamide Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. pubs.acs.org [pubs.acs.org]

- 11. Antibacterial pyrazoles: tackling resistant bacteria - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Sulfonamide-Pyrazole derivatives as next-generation Cyclooxygenase-2 enzyme inhibitors: From molecular design to in vivo efficacy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Synthesis and biological evaluation of novel pyrazole derivatives as anti-inflammatory antimicrobial agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Sulfonamide‐Bearing Pyrazolone Derivatives as Multitarget Therapeutic Agents: Design, Synthesis, Characterization, Biological Evaluation, In Silico ADME/T Profiling and Molecular Docking Study | Semantic Scholar [semanticscholar.org]

- 16. Synthesis, characterization and biological evaluation of pyrazole-based benzene sulfonamides as inhibitors of human carbonic anhydrase II, IX and XII ... - RSC Advances (RSC Publishing) DOI:10.1039/D3RA03276K [pubs.rsc.org]

- 17. Acyl pyrazole sulfonamides as new antidiabetic agents: synthesis, glucosidase inhibition studies, and molecular docking analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

Methodological & Application

Application Notes and Protocols for the Synthesis of 3,5-Dimethyl-1H-pyrazole-4-sulfonyl chloride

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for the synthesis of 3,5-dimethyl-1H-pyrazole-4-sulfonyl chloride, a key intermediate in the development of various pharmacologically active compounds.

Introduction